3-Iodo-7-azaindole-5-carboxylic acid 3-Iodo-7-azaindole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1060816-80-9
VCID: VC2965766
InChI: InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=C(C=NC2=C1C(=CN2)I)C(=O)O
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol

3-Iodo-7-azaindole-5-carboxylic acid

CAS No.: 1060816-80-9

Cat. No.: VC2965766

Molecular Formula: C8H5IN2O2

Molecular Weight: 288.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-7-azaindole-5-carboxylic acid - 1060816-80-9

Specification

CAS No. 1060816-80-9
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
IUPAC Name 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key FNQBSSMJOSBURI-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=CN2)I)C(=O)O
Canonical SMILES C1=C(C=NC2=C1C(=CN2)I)C(=O)O

Introduction

Chemical Structure and Physical Properties

3-Iodo-7-azaindole-5-carboxylic acid belongs to the class of azaindoles, specifically containing a pyrrolopyridine core structure with distinct functional groups. It is characterized by an iodine substituent at the 3-position and a carboxylic acid group at the 5-position of the azaindole ring system, creating a molecule with multiple reactive sites and potential for further derivatization. The compound's structure makes it particularly interesting for medicinal chemistry applications, as the azaindole core is a privileged scaffold in drug discovery efforts.

Basic Chemical Information

The compound is identified by its unique Chemical Abstracts Service (CAS) registry number and has well-defined chemical properties as outlined in Table 1.

Table 1: Chemical Identification and Basic Properties

PropertyValue
Chemical Name3-Iodo-7-azaindole-5-carboxylic acid
CAS Number1060816-80-9
Molecular FormulaC₈H₅IN₂O₂
Molecular Weight288.04 g/mol
IUPAC Name3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
SMILES NotationOC(=O)c1cc2c(I)c[nH]c2nc1

The molecular structure features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) with an iodine atom at the 3-position and a carboxylic acid functional group at the 5-position. This arrangement creates a molecule with multiple potential hydrogen-bonding sites and reactive centers.

Physical Properties

The physical properties of 3-Iodo-7-azaindole-5-carboxylic acid are critical for understanding its behavior in various chemical and biological systems. Available data indicates specific handling requirements and physicochemical characteristics.

Table 2: Physical and Chemical Properties

PropertyValue
Physical AppearanceSolid
Density2.220±0.06 g/cm³ (Predicted)
pKa12.63±0.40 (Predicted)
SolubilityLimited water solubility; soluble in organic solvents
Storage Temperature2-8°C (protect from light)
SensitivityLight and moisture sensitive

The compound shows limited aqueous solubility, which is an important consideration for both chemical reactions and potential biological applications. Due to its sensitivity to light and moisture, appropriate storage conditions are essential to maintain compound integrity and reactivity.

Biological Activity and Applications

3-Iodo-7-azaindole-5-carboxylic acid and related derivatives have demonstrated significant potential in various biological applications, particularly as enzyme inhibitors and potential drug candidates. The azaindole core is recognized as a privileged scaffold in medicinal chemistry.

Kinase Inhibition Properties

One of the most notable applications of 3-Iodo-7-azaindole-5-carboxylic acid is in the development of kinase inhibitors. Azaindole derivatives, particularly those with substituents at the 3 and 5 positions, have shown promising activity against various kinase targets. The iodine substituent at position 3 allows for subsequent functionalization through coupling reactions, enabling the creation of libraries of compounds with diverse activities.

The specificity of kinase inhibition can be modulated through modifications at various positions of the azaindole core, with the 3-iodo and 5-carboxylic acid functionalities providing excellent handles for further derivatization. This makes 3-Iodo-7-azaindole-5-carboxylic acid an important building block in medicinal chemistry.

Anti-Trypanosomal Activity

Research has shown that 3,5-disubstituted-7-azaindoles, including compounds related to 3-Iodo-7-azaindole-5-carboxylic acid, exhibit activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. A structure-activity relationship study revealed that modifications at both the 3- and 5-positions significantly influence the anti-trypanosomal activity of these compounds.

Related Compounds and Derivatives

Understanding the relationship between 3-Iodo-7-azaindole-5-carboxylic acid and structurally similar compounds provides valuable context for its applications and properties. Several related compounds have been extensively studied and reported in the literature.

5-Bromo-3-iodo-7-azaindole

5-Bromo-3-iodo-7-azaindole (CAS: 757978-18-0) is a closely related compound that shares the 3-iodo-7-azaindole core structure but features a bromine atom at the 5-position instead of a carboxylic acid group. This compound has been used in various synthetic pathways and has shown biological activity in several screening programs.

Table 5: Comparison with 5-Bromo-3-iodo-7-azaindole

Property3-Iodo-7-azaindole-5-carboxylic acid5-Bromo-3-iodo-7-azaindole
CAS Number1060816-80-9757978-18-0
Molecular FormulaC₈H₅IN₂O₂C₇H₄BrIN₂
Molecular Weight288.04 g/mol322.93 g/mol
Melting PointNot widely reported234-239°C
Key Functional GroupsCarboxylic acid, IodineBromine, Iodine
Primary ApplicationsKinase inhibitor development, Building blockSynthetic intermediate, Biological screening

The structural difference between these compounds leads to distinct reactivity patterns and applications. While the 5-bromo derivative is often used as a synthetic intermediate, the 5-carboxylic acid derivative offers additional functionalization possibilities through the carboxylic acid group.

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